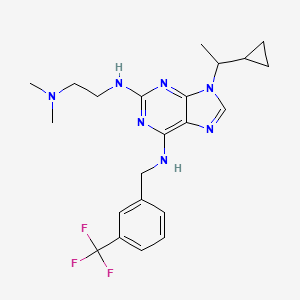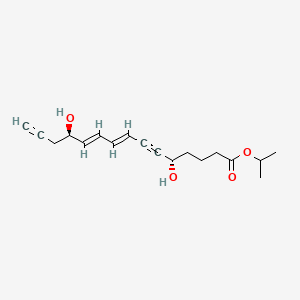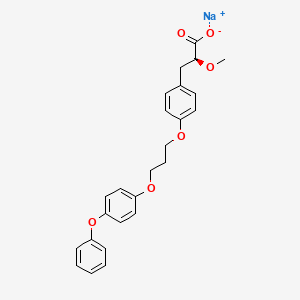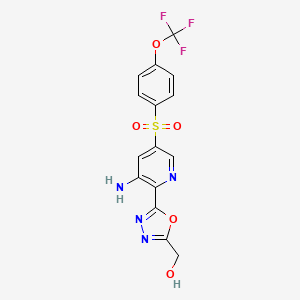
9-(1-Cyclopropylethyl)-N2-(2-(dimethylamino)ethyl)-N6-(3-(trifluoromethyl)benzyl)-9H-purine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
NCC007 is a novel CKIα and CKIδ dual inhibitor. NCC007 that showed stronger period effects (0.32 μM for 5 h period lengthening) in a cellbased circadian assay. The following in vitro kinase assay showed that NCC007 inhibited CKIα and CKIδ with an IC50 of 1.8 and 3.6 μM. We further demonstrated that NCC007 lengthened the period of mouse behavioral rhythms in vivo. Thus, NCC007 is a valuable tool compound to control circadian rhythms through CKI inhibition.
Scientific Research Applications
Casein Kinase Inhibition
NCC007 is a dual casein kinase Iα (CKIα) and δ (CKIδ) inhibitor . The IC50s of NCC007 for CKIα and CKIδ are 1.8 and 3.6 μM, respectively . This makes it a valuable tool in the study of these kinases and their roles in various biological processes.
Modulation of Mammalian Circadian Rhythms
One of the key applications of NCC007 is in the research of modulating mammalian circadian rhythms . Circadian rhythms are physical, mental, and behavioral changes that follow a daily cycle. They respond primarily to light and darkness in an organism’s environment. By inhibiting CKIα and CKIδ, NCC007 can affect these rhythms.
Molecular Docking Studies
Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . Information about the molecular docking of NCC007 could help in understanding its interactions with casein kinases .
properties
IUPAC Name |
9-(1-cyclopropylethyl)-2-N-[2-(dimethylamino)ethyl]-6-N-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N7/c1-14(16-7-8-16)32-13-28-18-19(29-21(30-20(18)32)26-9-10-31(2)3)27-12-15-5-4-6-17(11-15)22(23,24)25/h4-6,11,13-14,16H,7-10,12H2,1-3H3,(H2,26,27,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRNSZVMIARHIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C=NC3=C(N=C(N=C32)NCCN(C)C)NCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(1-Cyclopropylethyl)-N2-(2-(dimethylamino)ethyl)-N6-(3-(trifluoromethyl)benzyl)-9H-purine-2,6-diamine | |
Q & A
Q1: How does NCC007 interact with its target and what are the downstream effects on circadian rhythms?
A: NCC007 functions as a dual inhibitor of Casein Kinase Iα (CKIα) and CKIδ []. These kinases play a crucial role in the phosphorylation of PER proteins, key components of the mammalian circadian clock. By inhibiting CKIα and CKIδ, NCC007 interferes with PER protein phosphorylation. This interference ultimately leads to a lengthened period of circadian rhythms. The study demonstrates this effect both in vitro, using a cell-based circadian assay, and in vivo, observing the behavioral rhythms of mice [].
Q2: What in vitro and in vivo studies have been conducted to assess the efficacy of NCC007 on circadian rhythms?
A: The research employed both in vitro and in vivo approaches to evaluate the efficacy of NCC007 []. In vitro, a cell-based circadian assay demonstrated that NCC007 effectively lengthened the period of cellular oscillations with a significant effect observed at a concentration of 0.32 μM []. In vivo studies using mice further confirmed the period-lengthening effect of NCC007 on behavioral rhythms []. These findings underscore the compound's potential as a tool for manipulating circadian rhythms in biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














